molecular formula C19H17ClFNOS B2739879 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034470-32-9

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B2739879
CAS No.: 2034470-32-9
M. Wt: 361.86
InChI Key: HFFIKKHJIHXFNZ-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a benzothiophene moiety and a substituted phenyl group.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNOS/c1-12(9-13-11-24-18-8-3-2-5-14(13)18)22-19(23)10-15-16(20)6-4-7-17(15)21/h2-8,11-12H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFIKKHJIHXFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

  • A benzothiophene moiety that contributes to its chemical stability and biological activity.
  • A propan-2-yl group that enhances lipophilicity.
  • A chloro-fluorophenyl acetamide group that may influence receptor interactions and bioactivity.

The molecular formula is C16H16ClF2NC_{16}H_{16}ClF_2N, indicating the presence of halogenated substituents that can enhance biological activity through various mechanisms.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antimicrobial Activity : Preliminary studies demonstrate that this compound has antimicrobial properties against various bacterial strains, indicating potential as an antibiotic agent. The presence of the benzothiophene structure is believed to play a crucial role in this activity by disrupting bacterial cell membranes.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines at IC50 values around 10 µM
Anti-inflammatoryReduces TNF-alpha levels in LPS-stimulated macrophages

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Analogues

The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis based on substituents, pharmacological activity, and physicochemical properties.

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Modifications Reported Activity/Properties Reference ID
HC-030031 1,3-dimethylxanthine core + phenylacetamide TRPA1 antagonist (IC₅₀: 4–10 μM)
CHEM-5861528 Butylphenyl substitution + xanthine-acetamide TRPA1 inhibition
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + trifluoromethyl + phenylacetamide Antimicrobial/anticancer (patented)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Dichlorophenyl + pyrazolone-acetamide Structural similarity to penicillin lateral chain
U-48800 Dichlorophenyl + dimethylamino-cyclohexyl Synthetic opioid analogue
N-[2-(tert-Butyl)phenyl]-2-(indol-3-yl)acetamide Indole + tert-butylphenyl substitution Kinase inhibition (preclinical)

Key Comparisons

Pharmacological Targets :

  • Unlike HC-030031 and CHEM-5861528, which target TRPA1 channels , the benzothiophene-containing compound’s activity remains uncharacterized. Its halogenated aryl group may favor interactions with ion channels or GPCRs, as seen in U-48800 (opioid receptor) .
  • The benzothiophene moiety differentiates it from benzothiazole-based analogues (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide), which are explored for antimicrobial activity .

Structural Features: Benzothiophene vs. Halogenation Patterns: The 2-chloro-6-fluorophenyl group differs from dichlorophenyl (e.g., in U-48800) or trifluoromethyl substitutions, which are linked to enhanced lipophilicity and receptor binding .

Synthetic Accessibility :

  • The compound’s propan-2-yl linker between benzothiophene and acetamide may introduce steric hindrance compared to simpler alkyl chains (e.g., HC-030031’s isopropyl group) . This could impact synthesis or bioavailability.

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